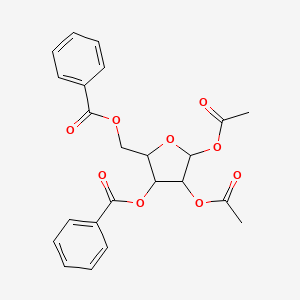

1,2-Diacetyl-3,5-dibenzoyl-d-ribose

Overview

Description

1,2-Diacetyl-3,5-dibenzoyl-d-ribose is a ribose-derived compound that has garnered attention in scientific research due to its versatile applications. This compound is particularly significant in the synthesis of nucleosides, which are essential components in various biological processes and pharmaceutical applications .

Mechanism of Action

Target of Action

The primary target of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the hydroxyl groups on ribofuranose . This compound is commonly used as a protecting group for these hydroxyl groups, allowing for precise control of chemical reactions in organic synthesis .

Mode of Action

This compound interacts with its targets by acting as a protecting group. It binds to the hydroxyl groups on ribofuranose, preventing them from participating in unwanted reactions during organic synthesis . This ensures that the desired reactions can proceed without interference.

Biochemical Pathways

The compound plays a significant role in the synthesis of nucleosides and nucleotides . It is used in the silyl-Hilbert–Johnson reaction, where it is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and then deprotected by an acid or base to form a pure artificial nucleotide .

Pharmacokinetics

It is sparingly soluble in water but readily soluble in most organic solvents such as ethanol, acetone, and chloroform .

Result of Action

The primary result of the action of this compound is the successful synthesis of nucleosides and nucleotides . These are essential components of DNA and RNA, and their synthesis is a critical step in many biological processes.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically used in reactions that are carried out at specific temperatures . Additionally, the compound’s stability can be affected by the pH of the environment, as it can be deprotected by an acid or base .

Biochemical Analysis

Biochemical Properties

1,2-Diacetyl-3,5-dibenzoyl-d-ribose plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as ribofuranose and acetyltransferases, which facilitate the acetylation and benzoylation processes. These interactions are crucial for the formation of stable nucleoside analogs, which are essential in various biochemical and pharmaceutical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of nucleotides, which are vital for DNA and RNA production. This compound can modulate cell function by altering the availability of nucleotides, thereby impacting cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to ribofuranose and acetyltransferases, facilitating the acetylation and benzoylation of ribose molecules. These modifications are essential for the stability and functionality of nucleoside analogs, which play a critical role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its biochemical activity for extended periods under optimal storage conditions. Degradation can occur if exposed to unfavorable conditions, impacting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance nucleotide synthesis and improve cellular function. At higher doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as ribofuranose and acetyltransferases, which facilitate its conversion into nucleoside analogs. These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate its uptake and localization within cellular compartments, ensuring its availability for biochemical reactions. The compound’s distribution is influenced by factors such as concentration gradients and cellular demand .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and nucleus, where it participates in nucleotide synthesis and other biochemical processes. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose typically involves multiple steps. One common method includes the protection of D-ribose with acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This intermediate is then reduced using potassium borohydride and subsequently hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose. The final step involves acetylation to produce 1,2,3-triacetyl-5-deoxy-D-ribose .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of thionyl chloride and methyl alcohol for initial reactions, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is then heated, and benzyl chloride is added intermittently. The final product is obtained through recrystallization and isolation methods .

Chemical Reactions Analysis

Types of Reactions

1,2-Diacetyl-3,5-dibenzoyl-d-ribose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as benzyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,2-Diacetyl-3,5-dibenzoyl-d-ribose has diverse applications in scientific research, including:

Chemistry: Used in the synthesis of nucleosides and nucleotides.

Biology: Studied for its role in various biological processes.

Medicine: Investigated for its potential in drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,2-Diacetyl-3,5-dibenzoyl-d-ribose include:

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.

1,2,3-Triacetyl-5-deoxy-D-ribose: Used in the synthesis of capecitabine, a cancer therapy drug.

Uniqueness

This compound is unique due to its specific acetyl and benzoyl protection groups, which provide stability and specificity in nucleoside synthesis. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

(4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBWABGIQGRNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)

![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)

![3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate](/img/structure/B3042956.png)

![N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide](/img/structure/B3042964.png)

![2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3042965.png)